Thrombin Inhibition: (4R) vs (4S) Fluoroproline Diastereomers
Incorporation of (4R)-4-fluoroproline (the stereoisomer corresponding to (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid) into tripeptide thrombin inhibitors resulted in a potency that was 300-fold greater than identical analogs containing the (4S)-diastereomer [1]. This difference was rationalized by X-ray crystallography and molecular modeling, which showed that the (4R) isomer stabilizes a proline ring conformation preferred for binding to the enzyme's active site [1].
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Potent inhibition; optimal compound from series (41) exhibits 2xAPTT = 190 nM in human plasma coagulation assay [1] |
| Comparator Or Baseline | Analogs containing (4S)-4-fluoroproline diastereomer |
| Quantified Difference | 300-fold difference in potency between (4R)- and (4S)-4-fluoroproline containing analogs [1] |
| Conditions | In vitro thrombin inhibition assays; human plasma coagulation assay (2xAPTT); X-ray crystallography of inhibitor-enzyme complexes [1] |
Why This Matters
This demonstrates that the (2S,4R) stereochemistry is not optional but is a critical determinant of high-affinity binding, with the incorrect diastereomer being essentially inactive.
- [1] Staas DD, Savage KL, Homnick CF, Tsou NN, Ball RG. Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. Bioorg Med Chem. 2006;14(20):6900-16. View Source
